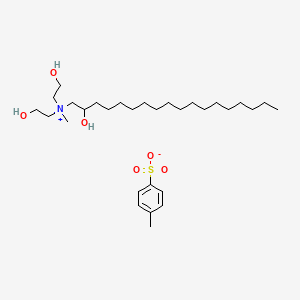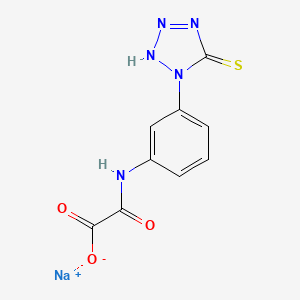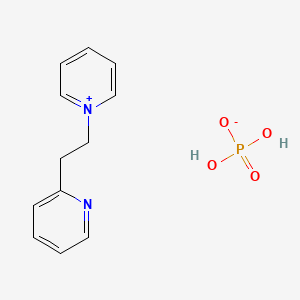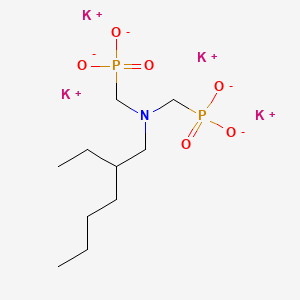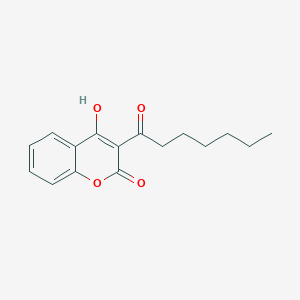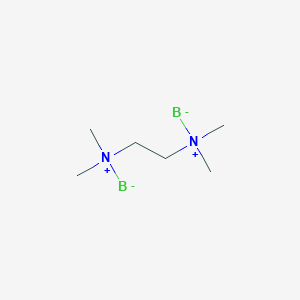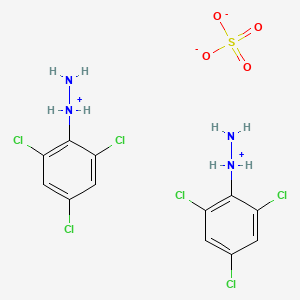
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate is a synthetic compound with a complex molecular structure. It is primarily used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its surfactant properties, making it valuable in formulations for personal care products, detergents, and other cleaning agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate typically involves the reaction of glycine with a fatty acid derivative. The process begins with the acylation of glycine using a fatty acid chloride, such as tetradecanoyl chloride, in the presence of a base like sodium hydroxide. The reaction proceeds under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control over reaction parameters is maintained. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve high yield and purity. The final product is then purified through filtration and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture media and other biological assays due to its biocompatibility.
Medicine: It is investigated for its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: The compound is widely used in the formulation of personal care products, detergents, and cleaning agents due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate involves its interaction with lipid membranes and proteins. The compound’s surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic substances. It can also interact with cellular membranes, leading to changes in membrane permeability and fluidity.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]glycinate
- Sodium N-(2-hydroxyethyl)-N-[2-[(1-oxotetradecyl)amino]ethyl]glycinate
Uniqueness
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate is unique due to its specific fatty acid chain length and the presence of both hydroxyethyl and glycine moieties. This combination imparts distinct surfactant properties, making it particularly effective in reducing surface tension and enhancing solubility in various formulations.
Propiedades
Número CAS |
77056-22-5 |
|---|---|
Fórmula molecular |
C20H39N2NaO4 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
sodium;2-[2-[2-hydroxyethyl(tetradecanoyl)amino]ethylamino]acetate |
InChI |
InChI=1S/C20H40N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)22(16-17-23)15-14-21-18-20(25)26;/h21,23H,2-18H2,1H3,(H,25,26);/q;+1/p-1 |
Clave InChI |
RANURSONAAGRAI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


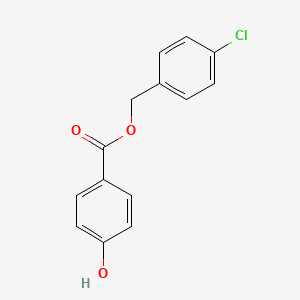
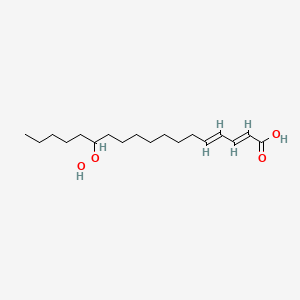
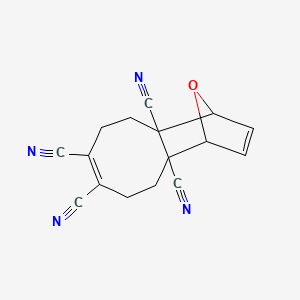
![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
